molecular formula C13H8N4O5 B2545259 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 887882-74-8

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2545259
CAS No.: 887882-74-8
M. Wt: 300.23
InChI Key: GSGNLNSMHPSWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and role as a bioisostere for carbonyl-containing molecules . This compound is built from a 1,3,4-oxadiazole ring disubstituted at the 2- and 5- positions with a 4-nitrobenzamide group and a furan-2-yl moiety, respectively. The 1,3,4-oxadiazole ring is recognized for its thermal stability and ability to engage in hydrogen bonding with biological targets, while the nitro group enhances the molecule's ability to form hydrogen bonds with receptors . This compound is of significant interest in early-stage drug discovery for infectious diseases and oncology. Its structural features are associated with antimicrobial potential , particularly against challenging pathogens. The 5-nitrofuran scaffold is a key component in several established antibacterial agents . Within bacterial cells, nitroreductase enzymes reduce the nitro group, generating reactive intermediates that can cause widespread damage to DNA and proteins, effectively disrupting critical bacterial pathways . Furthermore, 1,3,4-oxadiazole derivatives have demonstrated promising antitubercular activity against various Mycobacterium tuberculosis cell lines, including strains resistant to conventional treatments like rifampin, suggesting a potential new mechanism of action . Beyond infectious disease research, the 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents . These compounds exhibit their antiproliferative effects through multiple mechanisms, such as the inhibition of key enzymes and kinases involved in cancer cell proliferation. Molecular hybridization of the 1,3,4-oxadiazole core with other pharmacophores has produced conjugates that selectively target enzymes including thymidylate synthase, HDAC, topoisomerase II, and telomerase . This versatile mechanism of action makes such compounds valuable chemical tools for probing biological pathways. This compound is supplied for non-human research applications only and is strictly prohibited for diagnostic, therapeutic, or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5/c18-11(8-3-5-9(6-4-8)17(19)20)14-13-16-15-12(22-13)10-2-1-7-21-10/h1-7H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGNLNSMHPSWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide depends on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide and related compounds:

Compound Name Substituents on Oxadiazole/Amide Biological Activity Target Enzyme/Pathway Key Structural Features
This compound (Target) - 5-position: Furan-2-yl
- Amide: 4-nitrobenzamide
Antifungal (vs. C. albicans), Trr1 inhibition Thioredoxin reductase (Trr1) Nitro group (strong EWG), furan (electron-rich), no sulfamoyl substituents
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide - 5-position: Furan-2-yl
- Amide: 4-cyclohexyl(ethyl)sulfamoylbenzamide
Antifungal (vs. C. albicans), Trr1 inhibition Thioredoxin reductase (Trr1) Sulfamoyl group (enhanced solubility/binding), cyclohexyl-ethyl substituent
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide - 5-position: 4-methoxyphenylmethyl
- Amide: 4-benzyl(methyl)sulfamoylbenzamide
Antifungal (vs. C. albicans), moderate Trr1 inhibition Thioredoxin reductase (Trr1) Methoxy group (electron-donating), sulfamoyl substituent
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide - 5-position: 4-chlorophenyl
- Amide: 4-fluorobenzamide
Not explicitly reported; structural analog likely tested for antimicrobial activity N/A Chloro (lipophilic), fluoro (moderate EWG)
Nitazoxanide derivative (N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) - Thiazole core (replaces oxadiazole)
- Amide: 2,4-difluorobenzamide
Antiprotozoal/antimicrobial activity via pyruvate:ferredoxin oxidoreductase (PFOR) inhibition PFOR enzyme Thiazole ring (different heterocycle), difluoro substituents
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide - Oxadiazole: 5-thioxo-4,5-dihydro
- Amide: 4-chlorobenzamide
Antifungal/antibacterial (implied by thiadiazole scaffold) N/A Thioxo group (altered redox properties), branched alkyl chain
4-chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide - 5-position: Furan-2-yl
- Amide: 4-chlorobenzamide with extended alkyl chain
Not explicitly reported; structural similarity suggests potential antifungal activity N/A Extended alkyl chain (improved membrane permeability), chloro substituent

Key Findings and Analysis

Structural and Electronic Effects

  • Nitro vs. However, the absence of a sulfamoyl group may reduce hydrogen-bonding capacity, affecting solubility or target engagement.
  • Furan-2-yl vs. Other Substituents : The furan-2-yl group in the target compound and LMM11 contributes π-π stacking interactions, whereas LMM5’s 4-methoxyphenylmethyl group introduces steric bulk and electron-donating effects, possibly reducing antifungal potency .
  • Heterocycle Variations : Replacing oxadiazole with thiazole (as in ) alters the heterocycle’s electron distribution, shifting the target enzyme from Trr1 to PFOR .

Physicochemical Properties

  • Solubility : LMM11’s sulfamoyl group enhances aqueous solubility compared to the nitro group in the target compound, which may affect bioavailability .

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12_{12}H9_{9}N3_3O3_3
  • Molecular Weight : 227.219 g/mol
  • Density : 1.303 g/cm³
  • Boiling Point : 428.8°C at 760 mmHg
  • Flash Point : 213.1°C

The presence of the furan ring and the oxadiazole moiety contributes to its chemical reactivity and potential biological activity. The nitro group is particularly significant as it can participate in redox reactions, which may influence the compound's interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study investigating nitro-substituted compounds showed promising results against various cancer cell lines. The compounds demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating their potential as antitumor agents.

  • Case Study : A compound bearing an iso-propyl amidine moiety showed high antitumor activity in A549 and NCI-H358 lung cancer cell lines with IC50 values of 2.12 ± 0.21 μM and 4.01 ± 0.95 μM respectively . This suggests that structural modifications can enhance biological activity.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. Research indicates that derivatives containing furan and oxadiazole structures exhibit significant antibacterial activity, making them potential candidates for antibiotic development.

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Interaction : Some studies suggest that compounds with similar structures bind to DNA, particularly in the minor groove, which could inhibit replication and transcription processes.
  • Enzyme Inhibition : The nitro group may facilitate redox reactions that affect enzyme activity involved in tumor growth or microbial resistance.

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget Cell LineIC50 (μM)Activity Type
Compound AA5492.12 ± 0.21Antitumor
Compound BHCC8275.13 ± 0.97Antitumor
Compound CMRC-53.11 ± 0.26Cytotoxic
Compound DVariousVariesAntimicrobial

Table 2: Physical Properties of this compound

PropertyValue
Molecular Weight227.219 g/mol
Density1.303 g/cm³
Boiling Point428.8°C
Flash Point213.1°C

Q & A

Q. What are the common synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Oxadiazole Core Formation : Hydrazides derived from furan-2-carboxylic acid are cyclized with cyanogen bromide (CNBr) or carbon disulfide (CS₂) to form the 1,3,4-oxadiazole ring .

Amide Coupling : The oxadiazole intermediate is coupled with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine or NaH) in anhydrous THF .

Nitration : If the nitro group is not pre-installed, electrophilic nitration of the benzamide moiety may be required using HNO₃/H₂SO₄ under controlled conditions .

Q. Optimization Tips :

  • Yield Improvement : Use microwave-assisted synthesis for faster cyclization (reducing reaction time from 12h to 30 min) .
  • Purity Control : Recrystallize intermediates from methanol/water mixtures to remove unreacted hydrazides .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole FormationCNBr, MeOH, 12h, RT60-7095%
Amide Coupling4-Nitrobenzoyl chloride, NaH, THF50-6098%
Microwave CyclizationCS₂, DMF, 150°C, 30 min75-8097%

Q. How is the compound characterized, and what analytical techniques are critical for structural confirmation?

Key Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan protons at δ 6.4–7.2 ppm, oxadiazole C=O at ~165 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O/N motifs stabilizing the oxadiazole-benzamide linkage) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.05 for C₁₃H₈N₄O₅) .

Critical Note : Use SHELXL for refining crystallographic data to resolve disorder in the nitro group .

Advanced Research Questions

Q. How do structural modifications to the oxadiazole or benzamide moieties affect biological activity?

Case Study :

  • Antimicrobial Activity : Replacing the nitro group with methylsulfanyl (as in N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide) increases lipophilicity (logP from 2.1 to 3.5), enhancing Gram-positive bacterial inhibition (MIC = 8 µg/mL vs. S. aureus) .
  • Antitumor Activity : Substituting furan with thiophene reduces IC₅₀ against HeLa cells from 12 µM to 8 µM due to improved π-π stacking with DNA .

Q. Methodological Insight :

  • Use QSAR models to predict bioactivity changes when altering substituents. For example, nitro groups enhance electron-withdrawing effects, stabilizing DNA intercalation .

Q. What computational strategies are used to study binding interactions with biological targets?

Approaches :

Molecular Docking : Dock the compound into the active site of Candida albicans sterol 14α-demethylase (CYP51) using AutoDock Vina. Key interactions include H-bonds between the oxadiazole O and Tyr118 .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-CB1 receptor complex. RMSD < 2 Å indicates stable binding .

Validation : Compare with Lipinski’s Rule (e.g., logP = 2.5, MW = 342.2 Da) to ensure drug-likeness .

Q. How are crystallographic data analyzed to resolve contradictions in reported molecular geometries?

Example Conflict : Discrepancies in nitro group orientation (coplanar vs. twisted relative to benzamide). Resolution Strategy :

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O···H interactions account for 25% of crystal packing) .
  • DFT Calculations : Optimize gas-phase geometry at B3LYP/6-311G** level. Compare with X-ray data to identify crystal field effects .

Q. Table 2: Geometric Parameters

ParameterX-ray Data (Å/°)DFT (Gas Phase)
C–O (Nitro)1.211.19
Dihedral (Nitro-Benzamide)5.2°8.7°

Q. What methodologies address low yields in large-scale synthesis?

Solutions :

  • Flow Chemistry : Continuous-flow reactors improve mixing during cyclization, scaling to 50 g with 70% yield .
  • Catalytic Optimization : Use Pd/C (5 wt%) for nitro reduction steps, reducing catalyst loading by 30% .

Critical Consideration : Monitor exothermic reactions (e.g., nitration) using in-situ IR to prevent decomposition .

Q. How are solvatochromic properties exploited to study the compound’s microenvironment interactions?

Method :

  • UV-Vis Spectroscopy : Measure λₘₐₓ shifts in solvents of varying polarity (e.g., Δλ = 15 nm from hexane to DMSO). Correlate with Reichardt’s ET(30) parameter to estimate dipole moments .
  • DFT-Solvent Models : Use PCM (Polarizable Continuum Model) to simulate solvent effects on HOMO-LUMO gaps .

Application : Detect binding to serum albumin via fluorescence quenching (Ksv = 1.2 × 10⁴ M⁻¹) .

Q. What are the challenges in analyzing metabolic stability, and how are they addressed?

Key Issues :

  • Nitro Group Reduction : Rapid conversion to amine metabolites in liver microsomes (t₁/₂ = 20 min).
    Solutions :
  • LC-MS/MS Metabolite ID : Use Q-TOF MS to detect [M−O+H]⁺ ions (m/z 312.08) .
  • CYP450 Inhibition Assays : Co-incubate with ketoconazole (CYP3A4 inhibitor) to stabilize parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.